Executive Summary: A Bifunctional Building Block
Executive Summary: A Bifunctional Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-Oxopropyl)acetamide
N-(2-Oxopropyl)acetamide, also known as acetamidoacetone, is a compelling organic molecule for researchers and synthetic chemists. Its structure is deceptively simple, yet it houses two distinct and valuable functional groups: a ketone and a secondary amide. This bifunctionality makes it a versatile precursor and intermediate in a variety of chemical transformations, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for professionals in drug development and chemical research.
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in a laboratory or industrial setting. N-(2-Oxopropyl)acetamide is typically a white to pale-yellow solid or semi-solid at room temperature. Its key properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-oxopropyl)acetamide | PubChem[2] |
| CAS Number | 7737-16-8 | PubChem[2] |
| Molecular Formula | C₅H₉NO₂ | PubChem[2] |
| Molecular Weight | 115.13 g/mol | PubChem[2] |
| Appearance | Off-White Crystals / Solid or Semi-solid | MySkinRecipes[1], Sigma-Aldrich |
| Melting Point | 39-41 °C | ECHEMI[3] |
| Boiling Point | 104-109 °C @ 1-2 Torr; 283.9°C @ 760 mmHg | ECHEMI[3], MySkinRecipes[1] |
| Density | 1.008 g/cm³ | MySkinRecipes[1] |
| SMILES | CC(=O)CNC(=O)C | PubChem[2] |
| InChIKey | SICIPBMLFSQZEQ-UHFFFAOYSA-N | PubChem[2] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of N-(2-Oxopropyl)acetamide stems from the distinct reactivity of its two carbonyl centers. Understanding the electronic differences between the ketone and the amide is critical for designing selective chemical transformations.
The Electrophilic Ketone Carbonyl
The ketone functional group is the more reactive electrophilic site. The carbonyl carbon is susceptible to nucleophilic attack, making it a handle for a wide range of chemical modifications. This reactivity allows for:
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Nucleophilic Addition: Formation of alcohols, cyanohydrins, and other addition products.
-
Condensation Reactions: Participation in aldol condensations or reactions with amines to form imines and enamines.
-
Heterocycle Synthesis: The ketone, in conjunction with the adjacent methylene and the amide, serves as a three-carbon building block for various heterocyclic systems, such as pyrimidines or imidazoles, which are core scaffolds in many drug molecules.[4][5]
The Stabilized Amide Moiety
In contrast to the ketone, the amide carbonyl is significantly less electrophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance-stabilized system. This reduced reactivity is advantageous, as it allows for selective chemistry at the ketone site while the amide remains intact. However, the amide bond can be cleaved under forceful conditions, such as strong acid or base-catalyzed hydrolysis, to yield acetic acid and 1-aminopropan-2-one.
The presence of both a reactive ketone and a stable amide makes N-(2-Oxopropyl)acetamide a versatile scaffold in medicinal chemistry.[6] Derivatives have been explored for potential antimicrobial and anticonvulsant activities.[6]
Synthetic Methodologies
The synthesis of N-(2-Oxopropyl)acetamide is typically achieved through straightforward, well-established organic reactions. A common and logical approach is the nucleophilic substitution of an α-haloketone with acetamide.
General Synthesis Protocol: N-Alkylation of Acetamide
-
Reactant Preparation: Acetamide is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, Acetonitrile) to generate the acetamide anion, a potent nucleophile.
-
Nucleophilic Attack: A solution of an α-haloketone, such as chloroacetone or bromoacetone, is added to the reaction mixture. The acetamide anion attacks the carbon bearing the halogen, displacing it in an Sₙ2 reaction.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through crystallization or column chromatography to yield pure N-(2-Oxopropyl)acetamide.
Caption: Generalized workflow for the synthesis of N-(2-Oxopropyl)acetamide.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on spectroscopic analysis. Based on the molecular structure, the following spectral data can be predicted.
-
¹H NMR (Proton NMR):
-
~ δ 2.1 ppm (Singlet, 3H): The three protons of the acetyl methyl group (CH₃-C=O amide).
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~ δ 2.2 ppm (Singlet, 3H): The three protons of the acetonyl methyl group (CH₃-C=O ketone).
-
~ δ 4.1 ppm (Doublet, 2H): The two protons of the methylene group (-CH₂-), split by the adjacent N-H proton.
-
~ δ 6.5-7.5 ppm (Broad Triplet, 1H): The amide proton (-NH-), which will likely show coupling to the adjacent CH₂ group and may be broadened due to quadrupole effects and exchange. Its chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
~ δ 23 ppm: Acetyl methyl carbon.
-
~ δ 28 ppm: Acetonyl methyl carbon.
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~ δ 48 ppm: Methylene carbon.
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~ δ 170 ppm: Amide carbonyl carbon.
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~ δ 205 ppm: Ketone carbonyl carbon.
-
-
IR (Infrared) Spectroscopy:
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~ 3300 cm⁻¹: N-H stretching vibration (secondary amide).
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~ 1715 cm⁻¹: C=O stretching vibration of the ketone.
-
~ 1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).
-
~ 1550 cm⁻¹: N-H bending vibration (Amide II band).
-
Analytical Procedures
A reliable analytical method is essential for assessing purity and for pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this compound.[7][8]
RP-HPLC Protocol for Purity Analysis
-
Column Selection: A standard C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[7][8]
-
Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water with an acid modifier is used. For standard analysis, phosphoric acid can be used. For applications compatible with mass spectrometry (LC-MS), formic acid is the preferred modifier.[7][8]
-
Sample Preparation: A stock solution of N-(2-Oxopropyl)acetamide is prepared by accurately weighing the compound and dissolving it in the mobile phase or a suitable solvent like methanol or acetonitrile.
-
Instrumentation Setup: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Detection is typically performed using a UV detector at a wavelength where the chromophores absorb (e.g., ~210 nm).
-
Injection and Data Acquisition: The prepared sample is injected, and the chromatogram is recorded. The retention time of the main peak corresponds to the analyte, and its area percentage is used to determine purity.
Caption: Standard workflow for the HPLC analysis of N-(2-Oxopropyl)acetamide.
Safety and Handling
As with any laboratory chemical, proper handling of N-(2-Oxopropyl)acetamide is paramount to ensure safety.
-
Hazard Identification: The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Ambient room temperature storage is generally acceptable.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
N-(2-Oxopropyl)acetamide is more than a simple organic compound; it is a strategic tool for chemical synthesis. Its dual functionality, with a reactive ketone and a robust amide, provides chemists with a versatile platform for constructing complex molecular architectures. From its use as a precursor in the synthesis of bioactive heterocycles to its role as a general building block, its properties make it a valuable asset in the fields of drug discovery, materials science, and synthetic chemistry. A thorough understanding of its reactivity, properties, and handling is key to unlocking its full potential in research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, N-(2-oxopropyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, N-(2-oxopropyl)acetamide. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136. Retrieved from [Link]
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SIELC Technologies (2018). N-(2-Oxopropyl)acetamide. Retrieved from [Link]
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ChemSynthesis (Date not available). N-(1,1-dimethyl-2-oxopropyl)acetamide. Retrieved from [Link]
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SIELC Technologies (2018). Separation of N-(2-Oxopropyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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Pharmaffiliates (Date not available). N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. Retrieved from [Link]
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SpectraBase (Date not available). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Retrieved from [Link]
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ResearchGate (2015). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved from [Link]
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Rather, J. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 636-654. Retrieved from [Link]
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Kumar, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4725. Retrieved from [Link]
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